molecular formula C24H23N5O2S B12025142 N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 575469-20-4

N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12025142
CAS No.: 575469-20-4
M. Wt: 445.5 g/mol
InChI Key: XLVSZMBIHXTXBN-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a pyridinyl substituent and a benzyloxy-phenyl moiety. Its molecular formula is C25H23N5O2S (molecular weight: 457.5 g/mol). The compound is structurally characterized by a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide group, at position 4 with an ethyl group, and at position 5 with a pyridin-3-yl ring. This structure is designed to leverage the pharmacological versatility of triazoles, which are known for antimicrobial, anti-inflammatory, and enzyme-modulating activities .

Properties

CAS No.

575469-20-4

Molecular Formula

C24H23N5O2S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C24H23N5O2S/c1-2-29-23(19-9-6-14-25-15-19)27-28-24(29)32-17-22(30)26-20-10-12-21(13-11-20)31-16-18-7-4-3-5-8-18/h3-15H,2,16-17H2,1H3,(H,26,30)

InChI Key

XLVSZMBIHXTXBN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves multiple steps, typically starting with the preparation of the benzyloxyphenyl and pyridinyl-triazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent coupling

Chemical Reactions Analysis

N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazolyl and pyridinyl groups are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogs

Compound Name Key Substituents Biological Activity Key Findings References
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-pyridin-3-yl, N-(4-benzyloxy-phenyl) Antimicrobial, potential Orco agonist High lipophilicity (logP ~3.2) suggests enhanced bioavailability. Pyridinyl and benzyloxy groups may synergize for receptor targeting .
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-pyridin-2-yl, N-(3-chloro-4-fluoro-phenyl) Insect olfactory receptor (Orco) modulation Substitution at pyridin-2-yl and electron-withdrawing Cl/F groups enhances Orco agonism (EC50: 1.2 µM) but reduces antimicrobial potency .
KA3 (N-substituted aryl derivative) 4-[(substituted aryl carbamoyl)methyl], 5-pyridin-4-yl Antibacterial (MIC: 12.5 µg/mL against S. aureus) Electron-withdrawing substituents (e.g., -NO2, -Cl) on the aryl ring significantly improve activity. Pyridin-4-yl shows better solubility than pyridin-3-yl .
2-{[4-(4-chlorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(benzodioxin-6-yl)acetamide 4-(4-chlorophenyl), 5-pyridin-2-yl, N-(benzodioxin-6-yl) Anti-inflammatory, antioxidant Chlorophenyl and benzodioxin groups enhance radical scavenging (IC50: 28 µM for H2O2). Reduced antimicrobial efficacy compared to pyridin-3-yl analogs .
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-pyridin-3-yl, N-(4-ethylphenyl) Orco agonist (EC50: 0.8 µM) Ethyl groups at both triazole-4 and acetamide positions optimize receptor binding. Lacks antimicrobial activity due to reduced polar surface area .

Key Trends

Substituent Position and Activity: Pyridinyl Position: Pyridin-3-yl derivatives (e.g., target compound, VUAA-1) exhibit stronger interactions with insect olfactory receptors (Orco) , while pyridin-4-yl analogs (e.g., KA3) show superior antibacterial activity due to better solubility . Aryl Modifications: Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring enhance antimicrobial activity but may reduce anti-inflammatory efficacy .

Lipophilicity and Bioavailability: The benzyloxy group in the target compound increases logP (3.2 vs.

Biological Targets :

  • Antimicrobial Activity : Strongly correlates with pyridin-4-yl and electron-withdrawing substituents (KA3, KA4) .
  • Orco Agonism : Dependent on pyridin-3-yl and ethyl groups (VUAA-1, OLC-12) .

Biological Activity

N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H22N6O2S
  • Molecular Weight : 446.535 g/mol
  • CAS Number : 618427-32-0

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For example, a related triazole compound demonstrated potent activity against various Gram-positive and Gram-negative bacteria. The effectiveness was assessed using the agar disc diffusion method, where compounds were tested at concentrations of 1 mM in DMSO against pathogens such as Staphylococcus aureus and Escherichia coli .

Pathogen Activity Observed
Staphylococcus aureusActive
Escherichia coliActive
Proteus mirabilisActive

The proposed mechanism of action for compounds like N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of key enzymatic pathways in bacteria. The triazole ring is known to interfere with the synthesis of ergosterol, a vital component of fungal cell membranes, thereby leading to cell death .

Study 1: Synthesis and Evaluation

A study published in 2020 synthesized various triazole derivatives and evaluated their antibacterial activities. The results indicated that modifications to the triazole structure could enhance antibacterial potency. Specifically, compounds with a pyridine moiety showed improved activity against resistant strains of bacteria .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship (SAR) of triazole compounds revealed that the presence of specific substituents on the phenyl and pyridine rings significantly influenced biological activity. For instance, the introduction of an ethyl group in the pyridine ring was found to enhance binding affinity to bacterial targets .

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